Cas no 5569-41-5 ([1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-)

[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- is a versatile compound with significant advantages in organic synthesis. Its unique structure, characterized by a biphenyl backbone with difluoro substituents, offers enhanced stability and reactivity. This compound is highly valued for its ability to facilitate the formation of complex molecules, making it an indispensable tool in medicinal chemistry and materials science research.
[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- structure
5569-41-5 structure
商品名:[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-
CAS番号:5569-41-5
MF:C14H10O2F2
メガワット:248.225
CID:4035938
PubChem ID:46312684

[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-
    • 2-(2',2-Difluorobiphenyl-4-yl)acetic acid
    • SCHEMBL11726632
    • 5569-41-5
    • インチ: InChI=1S/C14H10F2O2/c15-12-4-2-1-3-10(12)11-6-5-9(7-13(11)16)8-14(17)18/h1-7H,8H2,(H,17,18)
    • InChIKey: UQDARKFHSLZZIE-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 248.065
  • どういたいしつりょう: 248.065
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.2

[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011001981-250mg
2-(2',2-Difluorobiphenyl-4-yl)acetic acid
5569-41-5 97%
250mg
$480.00 2023-09-01
Alichem
A011001981-1g
2-(2',2-Difluorobiphenyl-4-yl)acetic acid
5569-41-5 97%
1g
$1549.60 2023-09-01
Alichem
A011001981-500mg
2-(2',2-Difluorobiphenyl-4-yl)acetic acid
5569-41-5 97%
500mg
$839.45 2023-09-01

[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- 関連文献

[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-に関する追加情報

Research Brief on [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- (CAS: 5569-41-5): Recent Advances and Applications

[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- (CAS: 5569-41-5) is a fluorinated biphenyl derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

One of the most notable advancements in the study of [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- is its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Researchers have demonstrated that the introduction of fluorine atoms at the 2,2'-positions of the biphenyl scaffold enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further drug development. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters highlight its efficacy in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways.

In addition to its anti-inflammatory properties, [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- has shown potential in oncology research. A 2023 study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, including breast and lung cancer. The study attributed this activity to the compound's ability to modulate apoptosis-related proteins and disrupt mitochondrial function. These findings suggest that further optimization of this scaffold could lead to the development of targeted anticancer therapies.

The synthesis of [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- has also seen methodological improvements. Recent work by synthetic chemists has focused on developing more efficient and environmentally friendly routes to produce this compound. For instance, a 2022 study in Organic Process Research & Development described a catalytic fluorination protocol that reduces the need for hazardous reagents and improves yield. Such advancements are critical for scaling up production and facilitating its use in industrial and pharmaceutical applications.

Despite these promising developments, challenges remain in the clinical translation of [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- based therapeutics. Issues such as off-target effects and pharmacokinetic variability need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activities make it a valuable tool for researchers exploring new avenues in drug discovery. Future research directions may include the development of prodrug formulations or combination therapies to enhance its therapeutic index.

In conclusion, [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- (CAS: 5569-41-5) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its dual role as a synthetic intermediate and a bioactive molecule underscores its potential to contribute to the development of next-generation therapeutics. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to unlock its full potential and address the remaining challenges in its application.

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